ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a complex molecule that combines the structural features of coumarins and piperazines, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-HIV, anticancer, antimicrobial, and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Preparation Methods
The synthesis of ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired compound. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides typically results in the formation of triazole derivatives .
Mechanism of Action
The mechanism of action of ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and COX, which are involved in DNA replication and inflammation, respectively . The piperazine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can be compared with other coumarin derivatives such as warfarin and dicoumarol, which are well-known anticoagulants . Unlike these compounds, the addition of the piperazine ring in this compound provides additional pharmacological properties, making it unique . Similar compounds include ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate and 7-hydroxy-4-methyl coumarin .
Properties
IUPAC Name |
ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-24-19(23)21-9-7-20(8-10-21)12-15-11-17(22)25-18-14(3)13(2)5-6-16(15)18/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRLVZGFPYLGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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